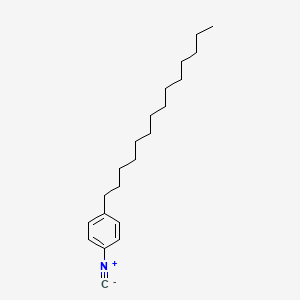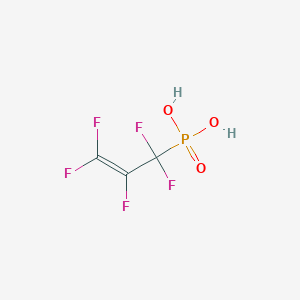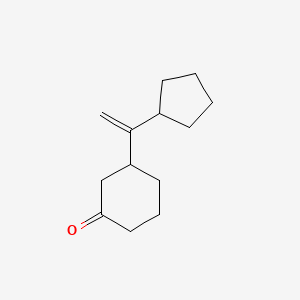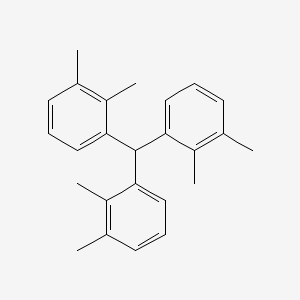![molecular formula C18H35NO2Si2 B12553576 Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 159898-39-2](/img/structure/B12553576.png)
Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: is a chemical compound known for its unique structure and properties. It is characterized by the presence of benzenamine with two tert-butyl dimethylsilyl groups attached at the 2 and 5 positions. This compound is used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of benzenamine with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silyl groups can be substituted with other functional groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of benzenamine derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of benzenamine derivatives with reduced silyl groups.
Substitution: Formation of benzenamine derivatives with substituted functional groups.
Applications De Recherche Scientifique
Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its ability to act as a nucleophile or electrophile in chemical reactions. The silyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
- Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N-methyl-
- Benzenamine, 2-(1,1-dimethylethyl)-
Comparison: Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to the presence of two silyl groups, which provide enhanced stability and reactivity compared to similar compounds with fewer or different substituents. This makes it particularly useful in applications requiring selective reactivity and protection of functional groups.
Propriétés
Numéro CAS |
159898-39-2 |
|---|---|
Formule moléculaire |
C18H35NO2Si2 |
Poids moléculaire |
353.6 g/mol |
Nom IUPAC |
2,5-bis[[tert-butyl(dimethyl)silyl]oxy]aniline |
InChI |
InChI=1S/C18H35NO2Si2/c1-17(2,3)22(7,8)20-14-11-12-16(15(19)13-14)21-23(9,10)18(4,5)6/h11-13H,19H2,1-10H3 |
Clé InChI |
LMZKCKBLKWIRGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)


![(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid](/img/structure/B12553553.png)

![Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B12553559.png)

